1-(Iodomethyl)-4-(trifluoromethoxy)benzene
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Overview
Description
1-(Iodomethyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of an iodomethyl group and a trifluoromethoxy group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that the trifluoromethoxy group can participate in radical trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethoxy group is known to play a significant role in various biochemical reactions .
Pharmacokinetics
The compound’s molecular weight is 28801 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Iodomethyl)-4-(trifluoromethoxy)benzene. For instance, the compound is a liquid at 20°C and has a boiling point of 102°C to 104°C . It’s also sensitive to air , indicating that its stability and efficacy could be affected by exposure to air and changes in temperature.
Biochemical Analysis
Biochemical Properties
It is known that benzene-based compounds can participate in various biochemical reactions . For instance, single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in biology and materials science .
Cellular Effects
It is known that benzene and its derivatives can have significant effects on cells . For example, the trifluoromethyl group plays an important role in pharmaceuticals, agrochemicals, and materials .
Molecular Mechanism
It is known that benzene and its derivatives can undergo various chemical reactions . For instance, the trifluoromethylation of carbon-centered radical intermediates has been studied .
Temporal Effects in Laboratory Settings
It is known that benzene and its derivatives can undergo various chemical reactions over time .
Metabolic Pathways
It is known that benzene and its derivatives can be metabolized in the liver .
Transport and Distribution
It is known that benzene and its derivatives can have significant effects on the charge transport properties of organic semiconductors .
Subcellular Localization
It is known that benzene and its derivatives can form cytoplasmic puncta .
Preparation Methods
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of industrial-grade reagents.
Chemical Reactions Analysis
1-(Iodomethyl)-4-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the trifluoromethoxy group.
Radical Reactions: The trifluoromethyl group plays a crucial role in radical reactions, which are important in the synthesis of various pharmaceuticals and agrochemicals.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Iodomethyl)-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological systems, particularly in the development of new biochemical probes and imaging agents.
Comparison with Similar Compounds
1-(Iodomethyl)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
1-Iodo-2-(trifluoromethoxy)benzene: This compound has the iodomethyl and trifluoromethoxy groups in different positions on the benzene ring, leading to different reactivity and applications.
1-(Iodomethyl)benzene: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Properties
IUPAC Name |
1-(iodomethyl)-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABFFRYJXRCAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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